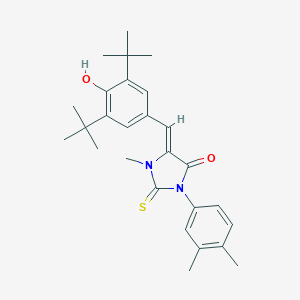
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one, also known as DBTP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DBTP is a member of the imidazolidinone family and is known for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to reduce oxidative stress and inflammation in various animal models of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one. One of the areas of interest is the development of new formulations of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde and 3,4-dimethylphenyl isothiocyanate in the presence of a base catalyst such as potassium carbonate. The reaction mixture is then heated at reflux temperature for several hours to obtain the final product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent such as methanol.
Scientific Research Applications
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
properties
Molecular Formula |
C27H34N2O2S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C27H34N2O2S/c1-16-10-11-19(12-17(16)2)29-24(31)22(28(9)25(29)32)15-18-13-20(26(3,4)5)23(30)21(14-18)27(6,7)8/h10-15,30H,1-9H3/b22-15- |
InChI Key |
XSSFWLUXBCYMCB-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/N(C2=S)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297189.png)
![1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297190.png)
![2,4-dichloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297193.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B297195.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297196.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297197.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297198.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297199.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297202.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297203.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2,4-dichlorobenzamide](/img/structure/B297204.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297205.png)
amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297206.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297211.png)